molecular formula C10H16O5 B1362472 Diethyl propionylmalonate CAS No. 21633-77-2

Diethyl propionylmalonate

Cat. No. B1362472
CAS RN: 21633-77-2
M. Wt: 216.23 g/mol
InChI Key: DOYKFDRIECFSJW-UHFFFAOYSA-N
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Patent
US07994203B2

Procedure details

To a stirred suspension of magnesium ethoxide (3.56 g, 31.2 mmol) in anhydrous toluene (10 ml) at RT is added a solution of diethyl malonate (5 g, 31.2 mmol) in toluene (40 ml). The mixture is stirred at 50° C. for 2.5 hrs (until all the solid dissolved) then cooled to 8-10° C. (note: solidification occurs at 5° C.). To this solution is added slowly propionyl chloride (2.7 ml, 31.2 mmol). The reaction mixture is warmed to ambient temperature and stirring continues for 2 hrs. The reaction mixture is cooled to 5-10° C. and treated with 1M HCl (approx. 35 ml, 1.1 equiv.) to adjust the pH to approx. 1-3. The mixture is allowed to warm to RT and treated with sat. aq. NaHCO3 to give a pH of 6-7. The layers are separated and the organic layer is washed with brine, dried (Na2SO3) and concentrated in vacuo to afford the title compound as a viscous orange oil; 1H NMR (400 MHz, CDCl3) δ [13.45 (s) and 4.47 (s) combined 1H], 4.15-4.30 (4H, m), [2.66 (q, J 7.2) and 2.48 (q, J 7.5) combined 2H], 1.30 (6H, m), [1.21 (t, J 7.5) and 1.12 (t, J 7.2) combined 3H].
Name
magnesium ethoxide
Quantity
3.56 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
2.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O-]CC.[Mg+2].[O-]CC.[C:8]([O:16][CH2:17][CH3:18])(=[O:15])[CH2:9][C:10]([O:12][CH2:13][CH3:14])=[O:11].[C:19](Cl)(=[O:22])[CH2:20][CH3:21].Cl.C([O-])(O)=O.[Na+]>C1(C)C=CC=CC=1>[C:19]([CH:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:8]([O:16][CH2:17][CH3:18])=[O:15])(=[O:22])[CH2:20][CH3:21] |f:0.1.2,6.7|

Inputs

Step One
Name
magnesium ethoxide
Quantity
3.56 g
Type
reactant
Smiles
[O-]CC.[Mg+2].[O-]CC
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
2.7 mL
Type
reactant
Smiles
C(CC)(=O)Cl
Step Four
Name
Quantity
35 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 50° C. for 2.5 hrs (until all the solid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
dissolved)
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 8-10° C. (note: solidification occurs at 5° C.)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is warmed to ambient temperature
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continues for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to 5-10° C.
TEMPERATURE
Type
TEMPERATURE
Details
to warm to RT
CUSTOM
Type
CUSTOM
Details
to give a pH of 6-7
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
the organic layer is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(CC)(=O)C(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.